4-(Pyridin-2-ylamino)but-3-en-2-one
Description
4-(Pyridin-2-ylamino)but-3-en-2-one is a β-enaminone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a pyridinylamino substituent at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-(pyridin-2-ylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H10N2O/c1-8(12)5-7-11-9-4-2-3-6-10-9/h2-7H,1H3,(H,10,11) |
InChI Key |
ALMNYEXEOYKRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CNC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylamino)but-3-en-2-one typically involves the reaction of 2-aminopyridine with a suitable butenone derivative. One common method involves the use of ethyl acrylate as a starting material. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at 120-160°C for 16-20 hours .
Industrial Production Methods
While specific industrial production methods for 4-(Pyridin-2-ylamino)but-3-en-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylamino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group on the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines. Substitution reactions can lead to a wide range of functionalized pyridine derivatives .
Scientific Research Applications
4-(Pyridin-2-ylamino)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylamino)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one
- Structure: Features a phenylisoxazole group instead of the pyridinylamino moiety.
- Synthesis: Prepared via oxidative ring-opening of 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, followed by iodine-mediated isomerization. The reaction yields a mixture of (E,Z)-isomers, with the (E)-isomer predominating.
- Characterization : 1D/2D NMR (¹H-¹H COSY, HSQC, HMBC) confirmed stereochemistry and regioselectivity.
4-(4-(Dimethylamino)phenyl)but-3-en-2-one
- Structure: Contains a dimethylaminophenyl group, which is electron-rich due to the dimethylamino substituent.
- Synthesis: Used as a starting material in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acid derivatives.
- Application : Serves as a precursor for antimicrobial agents (e.g., pyrido[1,2-b][1,2,4]triazepin-7-ones) .
- Key Difference: The dimethylamino group increases electron density, accelerating cyclization reactions compared to the pyridinylamino analog.
4-(2-Furyl)but-3-en-2-one
- Structure : Substituted with a furan ring, a heterocycle with oxygen lone pairs.
- Reactivity: The electron-rich furan enhances nucleophilic reactivity at the β-carbon of the enone system.
- Key Difference: The furan’s oxygen atom may reduce metabolic stability compared to nitrogen-containing pyridinylamino groups.
Physicochemical Properties
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